1-Piperidineethanamine, 2-(chloromethyl)-

Description

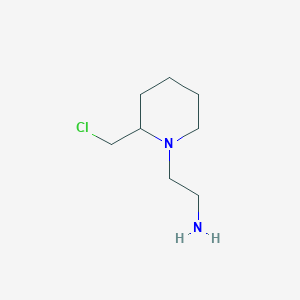

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(chloromethyl)piperidin-1-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClN2/c9-7-8-3-1-2-5-11(8)6-4-10/h8H,1-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRBESMQSUAXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCl)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475445 | |

| Record name | 1-Piperidineethanamine, 2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919487-98-2 | |

| Record name | 1-Piperidineethanamine, 2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 Piperidineethanamine, 2 Chloromethyl

Strategies for the Construction of the Piperidine (B6355638) Core in Related Compounds

The piperidine ring, a ubiquitous scaffold in many biologically active molecules, can be assembled through various synthetic routes. nih.gov These strategies generally fall into two main categories: the de novo construction of the ring system through cyclization reactions and the modification of existing piperidine structures.

Cyclization Approaches to Piperidine Ring Systems

The formation of the piperidine ring from acyclic precursors is a fundamental approach in heterocyclic chemistry. nih.gov These intramolecular cyclization reactions are designed to form the six-membered ring with high efficiency and, often, with stereochemical control.

A prevalent method involves the hydrogenation of pyridine (B92270) derivatives . wikipedia.org Pyridine, an aromatic precursor, can be reduced to piperidine using various catalysts, such as molybdenum disulfide, under hydrogen pressure. wikipedia.org A modified Birch reduction using sodium in ethanol (B145695) also achieves this transformation. wikipedia.org

Another significant cyclization strategy is the reductive amination of dicarbonyl compounds . An unstable dialdehyde (B1249045) can undergo a double reductive amination and ring closure in the presence of an amine source, such as a fluorine-containing quaternary ammonium (B1175870) salt, with sodium cyanoborohydride as the reducing agent. nih.gov

Intramolecular cyclization of amino alcohols provides a direct route to the piperidine ring. This can be achieved by converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amine. acs.org Additionally, iridium(III)-catalyzed "hydrogen borrowing" cascades can convert amino alcohols to piperidines through a sequence of oxidation, amination, and imine reduction. nih.gov

Other notable cyclization methods include:

Aza-Diels-Alder reactions , where an imine reacts with a diene to form a tetrahydropyridine, which can then be reduced to a piperidine. acs.org

Radical-mediated amine cyclization of linear amino-aldehydes, often catalyzed by transition metals like cobalt(II), can produce piperidines. nih.gov

The Dieckmann condensation of diesters containing a nitrogen atom in the backbone can be used to synthesize piperidinones, which are versatile intermediates that can be reduced to piperidines. dtic.mil

| Cyclization Strategy | Key Reactants | Typical Reagents/Catalysts | Key Intermediates | Reference |

|---|---|---|---|---|

| Hydrogenation of Pyridine | Pyridine derivative | H₂, Molybdenum disulfide or Sodium/Ethanol | - | wikipedia.org |

| Reductive Amination | Dialdehyde | Amine source, NaBH₃CN | Imine | nih.gov |

| Intramolecular Cyclization of Amino Alcohols | Amino alcohol | Iridium(III) catalyst | Imine | nih.gov |

| Aza-Diels-Alder Reaction | Imine, Diene | - | Tetrahydropyridine | acs.org |

Derivatization of Pre-formed Piperidine Structures

Alternatively, the synthesis can commence from a commercially available or readily synthesized piperidine ring, which is then functionalized. This approach is often more direct and allows for greater diversity in the final products. The derivatization can occur at either the nitrogen or a carbon atom of the ring.

N-Functionalization is a common strategy. The secondary amine of the piperidine ring is nucleophilic and readily undergoes reactions such as alkylation, acylation, and reductive amination to introduce substituents on the nitrogen atom. ijnrd.org

C-Functionalization , particularly at the α-position (C2), can be more challenging but is crucial for installing the chloromethyl group. Strategies for α-functionalization often involve the use of strong bases to deprotonate the α-carbon, followed by reaction with an electrophile. researchgate.net The presence of the second nitrogen in piperazine (B1678402), a related heterocycle, is known to complicate C-H functionalization compared to piperidine. nih.gov

Installation and Functionalization of the Ethanamine Moiety

The introduction of the ethanamine side chain at the piperidine nitrogen is a key step in the synthesis of the target molecule. This can be achieved through several reliable methods.

Amine Alkylation and Acylation Reactions

Direct N-alkylation of a pre-formed 2-(chloromethyl)piperidine (B3272035) with a suitable two-carbon synthon bearing a protected amine is a straightforward approach. A common alkylating agent for this purpose is 2-bromoethylamine (B90993) or a protected version thereof. The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid formed.

Alternatively, an acylation-reduction sequence can be employed. The piperidine nitrogen can be acylated with chloroacetyl chloride, followed by reduction of the resulting amide to the corresponding amine.

A related compound, 1-(2-aminoethyl)piperidine, is synthesized and used in various chemical modifications, highlighting the feasibility of introducing this side chain. chemicalbook.comchemfinder.co.uksigmaaldrich.comsigmaaldrich.com It can be prepared through the reaction of piperidine with a suitable aminoethylating agent. chemicalbook.comchemfinder.co.uk

Reductive Amination Pathways

Reductive amination offers another powerful method for installing the ethanamine side chain. This two-step process involves the reaction of the piperidine nitrogen with an aldehyde, in this case, a protected aminoacetaldehyde, to form an iminium ion intermediate, which is then reduced in situ to the desired amine. d-nb.infonih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. nih.govd-nb.info

Introduction of the Chloromethyl Group

The introduction of the chloromethyl group at the 2-position of the piperidine ring is a critical and potentially challenging transformation.

One synthetic route starts from 2-picoline-N-oxide . Treatment of 2-picoline-N-oxide with phosphoryl chloride or triphosgene (B27547) can yield 2-(chloromethyl)pyridine. wikipedia.org The subsequent hydrogenation of the pyridine ring to a piperidine would then be required. However, the chloromethyl group is reactive and may not be stable under typical hydrogenation conditions.

A more direct approach involves the chloromethylation of a piperidine precursor . For instance, 2-(chloromethyl)piperidine can be synthesized from piperidine by reaction with formaldehyde (B43269) and hydrochloric acid. This reaction introduces the chloromethyl group directly onto the piperidine ring.

Another strategy involves the reduction of a 2-carboxypiperidine derivative to the corresponding 2-hydroxymethylpiperidine, followed by chlorination using a reagent such as thionyl chloride. The synthesis of 2-piperidineethanol (B17955) from 2-pyridineethanol via hydrogenation is a known process, which could be adapted. google.com

The synthesis of 2-chloro-5-chloromethyl-pyridine from a 2-alkoxy-5-alkoxymethylpyridine derivative using a chlorinating agent has also been reported, indicating that chlorination of a methyl group on a pyridine ring is a feasible strategy, which could be followed by ring reduction. google.com

| Method | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| From Picoline Derivative | 2-Picoline-N-oxide | POCl₃ or Triphosgene | 2-(Chloromethyl)pyridine | wikipedia.org |

| Direct Chloromethylation | Piperidine | Formaldehyde, HCl | 2-(Chloromethyl)piperidine | |

| From Hydroxymethyl Precursor | 2-Hydroxymethylpiperidine | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)piperidine | google.com |

Halogenation Reactions at Specific Sites

The introduction of a chlorine atom at a specific position on the piperidine ring is a critical step in the synthesis of 2-(chloromethyl)piperidine derivatives. A common strategy involves the chlorination of a precursor alcohol. For instance, 2-(hydroxymethyl)piperidine can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield 2-(chloromethyl)piperidine. organic-chemistry.org A one-pot synthesis of cyclic amines from amino alcohols has been developed that utilizes SOCl₂ for efficient chlorination, which circumvents the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org

Another approach involves the direct reaction of piperidine with formaldehyde and hydrochloric acid, which facilitates the formation of the chloromethyl group under mild conditions. While this method is straightforward, controlling the regioselectivity to obtain the desired 2-substituted product can be challenging.

A more targeted approach starts from a pre-functionalized piperidine. For example, a method for synthesizing 2-chloromethylpyridine hydrochloride involves the reaction of 2-pyridinemethanol (B130429) with thionyl chloride. whiterose.ac.uk This can be adapted to piperidine systems.

Chloroalkylation Strategies

Chloroalkylation strategies focus on introducing a chloromethyl group onto a pre-existing piperidine ring. One such method involves the use of chloromethyl methyl ether in the presence of a base like sodium hydroxide.

A different strategy involves the reaction of a range of protected β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) under copper catalysis. This is followed by cyclization using sodium hydride to yield enantiomerically enriched 5-methylene piperidines, which can be further modified. rsc.org

Furthermore, a thesis has described the synthesis of tert-butyl N-[(2R)-5-(chloromethyl)-1-phenylhex-5-en-2-yl]carbamate, a precursor that contains the key chloromethylated piperidine structure. rsc.org This highlights the feasibility of incorporating the chloromethyl group at an early stage of the synthesis.

Stereoselective Synthetic Routes for 1-Piperidineethanamine, 2-(chloromethyl)- and its Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to produce specific enantiomers of 1-Piperidineethanamine, 2-(chloromethyl)- is of high importance.

Chiral Auxiliary Approaches

Chiral auxiliaries can be employed to induce stereoselectivity during the synthesis of the piperidine ring. These auxiliaries, often derived from readily available chiral molecules like amino acids, guide the formation of a specific stereoisomer. nih.gov For example, enantiopure piperidines have been synthesized with high chirality retention (ee > 95%) through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, followed by the development of an effective protecting group strategy. nih.gov While not directly applied to the target compound, this methodology demonstrates the power of chiral auxiliaries in piperidine synthesis.

Asymmetric Catalysis in Synthesis

Asymmetric catalysis offers an efficient way to generate chiral piperidines. Various catalytic systems have been developed for the asymmetric synthesis of substituted piperidines. For instance, a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate has been reported to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.org This can be a precursor for chiral piperidines.

Biocatalysis also presents a powerful tool. Transaminases have been used for the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses (>95%). nih.gov A chemo-enzymatic approach combining chemical synthesis with an amine oxidase/ene imine reductase cascade has also been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-defined substituted piperidines. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Methodological Advancements

Recent advancements have focused on developing more sustainable and efficient methods. For example, a review of piperidine synthesis highlights the functionalization of preexisting ring systems as a major strategy, with hydrogenation of pyridines and ring expansion of pyrrolidines being prevalent methods.

The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry. For complex, multi-substituted piperidines, methods involving chiral auxiliaries or asymmetric catalysis are often preferred to ensure high stereochemical control, even if they involve more steps initially. nih.govnih.gov

Below is a table summarizing some of the discussed synthetic approaches for piperidine derivatives, which could be adapted for the synthesis of 1-Piperidineethanamine, 2-(chloromethyl)-.

| Synthetic Approach | Key Reagents/Catalysts | Precursor Type | Key Features |

| Halogenation of Alcohols | Thionyl chloride (SOCl₂) | 2-(Hydroxymethyl)piperidine | Direct conversion of alcohol to chloride. organic-chemistry.org |

| Direct Chloromethylation | Formaldehyde, HCl | Piperidine | One-step but may lack regioselectivity. |

| Chloroalkylation | Chloromethyl methyl ether, Base | Piperidine | Introduction of a chloromethyl group. |

| Chiral Auxiliary-Mediated Cyclization | Chiral auxiliaries (e.g., from amino acids) | Acyclic precursors | High stereoselectivity. nih.gov |

| Asymmetric Catalysis (Heck Reaction) | Rh-catalyst | Pyridine derivatives | Enantioselective C-C bond formation. acs.org |

| Biocatalysis (Transaminases) | Transaminase enzymes | ω-chloroketones | High enantiomeric excess. nih.gov |

Theoretical and Computational Investigations of 1 Piperidineethanamine, 2 Chloromethyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are crucial for understanding the intrinsic properties of a compound like 1-Piperidineethanamine, 2-(chloromethyl)-.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of piperidine-based compounds. researchgate.netresearchgate.net For 1-Piperidineethanamine, 2-(chloromethyl)-, DFT calculations would be instrumental in determining its most stable conformations. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. rsc.orgnih.gov The substituents—the ethanamine group at position 1 and the chloromethyl group at position 2—can exist in either axial or equatorial positions.

DFT calculations can also provide insights into the reactivity of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule, predicting how it might interact with other chemical species. rsc.orgnih.gov

Table 1: Predicted DFT Parameters for 1-Piperidineethanamine, 2-(chloromethyl)- based on Analogous Compounds

| Parameter | Predicted Value/Characteristic | Significance |

| Most Stable Conformation | Piperidine ring in chair form; 2-(chloromethyl) group in equatorial position. | Minimizes steric hindrance, leading to lower overall energy. |

| HOMO-LUMO Energy Gap | Moderate | Indicates a balance of stability and potential for chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen atoms and the chlorine atom; Positive potential around the amine and methylene (B1212753) hydrogens. | Predicts sites for electrophilic and nucleophilic attack, respectively. |

This table is generated based on findings from related piperidine derivative studies.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for calculating electronic properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate predictions of electron correlation effects.

For 1-Piperidineethanamine, 2-(chloromethyl)-, ab initio calculations would be valuable for refining the understanding of its electronic structure, including precise calculations of ionization potential and electron affinity. These methods can also be used to obtain highly accurate geometric parameters, such as bond lengths and angles, which can be compared with experimental data if available. In studies of similar molecules, ab initio calculations have been used to augment experimental investigations, providing a more complete structural picture. nih.gov

Conformational Analysis and Rotational Isomerism

The flexibility of the piperidine ring and its substituents gives rise to various conformers and rotational isomers.

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For 1-Piperidineethanamine, 2-(chloromethyl)-, a PES map could be generated by systematically rotating the bonds connecting the substituents to the piperidine ring. This would reveal the energy barriers between different conformations and identify the lowest energy (most stable) structures. The rotation around the C-C bond of the ethanamine side chain and the C-C bond of the chloromethyl group, as well as the ring-inversion of the piperidine, would be key degrees of freedom to explore. Such analyses on related disubstituted piperidines have been crucial in understanding their 3D shapes and isomeric diversity. rsc.orgnih.gov

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For instance, the vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) spectra. mdpi.com This allows for the assignment of specific absorption bands to particular vibrational modes within the molecule.

Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of different conformers, one can predict the ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net The calculated chemical shifts for the equatorial and axial conformers would likely differ, and a comparison with experimental NMR data could determine the predominant conformation in solution. nih.gov Studies on other piperidine derivatives have demonstrated a strong correlation between theoretical and experimental NMR data, confirming solvent-dependent molecular geometries. researchgate.net

Table 2: Predicted Spectroscopic Data for 1-Piperidineethanamine, 2-(chloromethyl)-

| Spectroscopic Technique | Predicted Key Features | Information Gained |

| Infrared (IR) Spectroscopy | C-H stretching (aliphatic), C-N stretching, C-Cl stretching, N-H bending. | Confirmation of functional groups and insights into bonding. |

| ¹H NMR Spectroscopy | Distinct signals for axial and equatorial protons on the piperidine ring; chemical shifts influenced by the electronegativity of nitrogen and chlorine. | Information on the stereochemistry and predominant conformation of the piperidine ring. |

| ¹³C NMR Spectroscopy | Unique signals for each carbon atom, with chemical shifts dependent on their chemical environment. | Confirmation of the carbon skeleton and the position of substituents. |

This table is based on general principles and data from analogous compounds. mdpi.comresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Flexibility

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their flexibility and interactions with their environment. researchgate.netresearchgate.net An MD simulation of 1-Piperidineethanamine, 2-(chloromethyl)- in a solvent, such as water or an organic solvent, would provide a dynamic picture of its behavior. mdpi.comacademie-sciences.fr

These simulations can reveal how the molecule's conformation changes over time and how it interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net For example, the amine group of the ethanamine side chain would be expected to form hydrogen bonds with water molecules. The flexibility of the molecule, including the movement of the side chains and the potential for ring puckering, can be quantified through analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. researchgate.net Such simulations on other piperidine derivatives have been crucial in understanding their behavior in biological environments. researchgate.netresearchgate.net Mixed-solvent MD simulations could also be used to identify potential binding pockets on the molecule's surface. nih.gov

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), is instrumental in predicting the reactivity of a molecule. These methods can elucidate reaction mechanisms, identify transition states, and calculate activation energies, thereby providing a quantitative measure of reaction feasibility.

The reactivity of 1-Piperidineethanamine, 2-(chloromethyl)- is largely dictated by the presence of the chloromethyl group at the 2-position of the piperidine ring. This group is a prime site for nucleophilic substitution reactions (SN2). utexas.edu In a typical SN2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

Transition state analysis for such a reaction would involve modeling the approach of a nucleophile to the chloromethyl group. The transition state would be a high-energy, transient species where the bond between the carbon and the incoming nucleophile is partially formed, and the bond between the carbon and the chlorine is partially broken. utexas.edu The geometry of this pentacoordinate carbon transition state is crucial in determining the reaction's energy barrier. utexas.edu Computational models can calculate the energy of this transition state, and the difference in energy between the reactants and the transition state gives the activation energy, a key indicator of the reaction rate.

For 1-Piperidineethanamine, 2-(chloromethyl)-, the piperidine nitrogen and the primary amine of the ethanamine side chain can act as internal nucleophiles, potentially leading to intramolecular cyclization reactions. Computational analysis could predict the likelihood of these intramolecular pathways versus intermolecular reactions with external nucleophiles by comparing the activation energies of the respective transition states. Factors such as ring strain in the potential cyclized products would significantly influence the energy of the transition states.

Furthermore, the piperidine ring itself can participate in reactions, such as hydrogen abstraction, particularly in the presence of radicals. medchemexpress.com Theoretical studies on piperidine have shown that H-abstraction can occur at different carbon positions, leading to various degradation products. medchemexpress.com The presence of the 2-(chloromethyl)- and the N-ethanamine substituents would influence the electron distribution and steric accessibility of the ring hydrogens, thus altering the preferred sites of radical attack compared to unsubstituted piperidine. Transition state calculations for these radical-mediated reactions could map out the potential degradation pathways of the molecule under specific conditions.

Table 1: Predicted Reactive Sites and Potential Reactions of 1-Piperidineethanamine, 2-(chloromethyl)-

| Reactive Site | Type of Reaction | Potential Reactants | Predicted Products |

| Chloromethyl Group (-CH₂Cl) | Nucleophilic Substitution (SN2) | External Nucleophiles (e.g., amines, thiols) | Substituted piperidine derivatives |

| Chloromethyl Group (-CH₂Cl) | Intramolecular Nucleophilic Substitution | Internal amine groups | Bicyclic piperidine derivatives |

| Piperidine Ring C-H Bonds | Radical Abstraction | Radical species (e.g., OH radical) | Oxidized and ring-opened products |

| Piperidine Nitrogen | Nucleophilic Addition / Alkylation | Electrophiles | Quaternary piperidinium (B107235) salts |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The energy and shape of these frontier orbitals provide insight into the molecule's nucleophilic and electrophilic nature.

For 1-Piperidineethanamine, 2-(chloromethyl)-, the HOMO is expected to be localized primarily on the two nitrogen atoms, as lone pairs of electrons are typically higher in energy than bonding electrons. The nitrogen of the piperidine ring and the nitrogen of the ethanamine side chain would both contribute to the HOMO, making them the primary nucleophilic centers of the molecule. The relative contribution of each nitrogen to the HOMO would depend on the molecule's conformation.

Conversely, the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group. This low-lying empty orbital makes the carbon atom of the chloromethyl group highly electrophilic and susceptible to attack by a nucleophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity. mdpi.com

FMO theory can thus predict the most likely initial interaction in a chemical reaction. For instance, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of 1-Piperidineethanamine, 2-(chloromethyl)- at the chloromethyl carbon. In a reaction with an electrophile, the electrophile's LUMO would interact with the HOMO of 1-Piperidineethanamine, 2-(chloromethyl)- at one of the nitrogen atoms.

Table 2: Predicted Frontier Molecular Orbital Characteristics of 1-Piperidineethanamine, 2-(chloromethyl)-

| Molecular Orbital | Predicted Location | Chemical Character | Implied Reactivity |

| HOMO | Piperidine and ethanamine nitrogen atoms | Nucleophilic / Electron-donating | Reacts with electrophiles |

| LUMO | Antibonding σ* orbital of the C-Cl bond | Electrophilic / Electron-accepting | Reacts with nucleophiles |

Chemoinformatics and Structure-Based Prediction of Interactions

Chemoinformatics utilizes computational methods to analyze chemical and biological data, enabling the prediction of a molecule's interactions with biological targets. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to this field. nih.govnih.gov

For 1-Piperidineethanamine, 2-(chloromethyl)-, chemoinformatic approaches can be employed to predict its potential biological activities. The piperidine scaffold is a common motif in many biologically active compounds, including pharmaceuticals. unisi.itmdpi.commdpi.com Molecular docking simulations could be performed to predict the binding affinity and mode of interaction of this compound with various protein targets, such as receptors or enzymes. nih.govresearchgate.netnih.govacgpubs.org For example, numerous piperidine derivatives have been studied for their interaction with sigma receptors, which are implicated in a range of neurological disorders. nih.govunisi.itnih.govnih.gov A computational docking study could assess whether 1-Piperidineethanamine, 2-(chloromethyl)- fits into the binding pocket of these receptors and what interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex.

The presence of the reactive chloromethyl group suggests that the compound could act as a covalent inhibitor, forming a permanent bond with a nucleophilic residue (like cysteine or histidine) in a protein's active site. Chemoinformatics tools can help identify potential protein targets with such reactive residues in their binding sites.

QSAR models, which correlate chemical structure with biological activity, could also be developed for a series of related piperidine derivatives to predict the activity of 1-Piperidineethanamine, 2-(chloromethyl)-. By analyzing the physicochemical properties (e.g., size, hydrophobicity, electronic properties) of a set of compounds with known activities, a mathematical model can be built to predict the activity of new, untested compounds.

Table 3: Potential Chemoinformatic Analyses for 1-Piperidineethanamine, 2-(chloromethyl)-

| Analysis Type | Objective | Predicted Outcome |

| Molecular Docking | Predict binding to biological targets (e.g., sigma receptors, enzymes) | Binding affinity (e.g., Ki value), binding pose, key interacting residues |

| Covalent Docking | Identify potential for covalent inhibition | Prediction of covalent bond formation with specific protein residues |

| QSAR Modeling | Predict biological activity based on structural features | Estimated activity (e.g., IC50) against a particular target |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity | Profile of drug-like properties |

Mechanistic Elucidation of Biological and Chemical Reactivity of 1 Piperidineethanamine, 2 Chloromethyl

Electrophilic Reactivity of the Chloromethyl Moiety

The presence of a chloromethyl group attached to a nitrogen-containing scaffold is a hallmark of nitrogen mustards and related alkylating agents. wikipedia.orgwikipedia.org This functional group is the primary center of electrophilic reactivity in 1-Piperidineethanamine, 2-(chloromethyl)-.

Alkylation Mechanisms with Nucleophilic Biological Species (e.g., thiols, amines, DNA bases in in vitro models)

The chemical reactivity of 1-Piperidineethanamine, 2-(chloromethyl)- is analogous to that of classic nitrogen mustards, which proceeds through the formation of a highly reactive aziridinium (B1262131) ion intermediate. wikipedia.orgnih.gov The nitrogen atom of the piperidine (B6355638) ring, through neighboring group participation, displaces the chloride ion in an intramolecular cyclization reaction. This aziridinium cation is a potent electrophile, readily attacked by various biological nucleophiles.

In in vitro models, this reactivity translates to the alkylation of nucleophilic sites on biomolecules. Key targets include:

Thiols: The sulfhydryl groups of cysteine residues in proteins and small molecules like glutathione (B108866) are strong nucleophiles that can readily react with the aziridinium intermediate.

Amines: The amino groups of lysine (B10760008) residues in proteins and the exocyclic amino groups of DNA bases can also be alkylated. masterorganicchemistry.com

DNA Bases: The most common sites of DNA alkylation by nitrogen mustards are the N7 position of guanine (B1146940) and the N3 position of adenine. epa.govacs.orgnih.govpharmacologyeducation.org This can lead to the formation of monoadducts or, if a second reactive site is present, inter- and intrastrand cross-links. wikipedia.orgnih.govresearchgate.net Such DNA modifications can disrupt replication and transcription, forming the basis of the cytotoxic effects of many alkylating agents. pharmacologyeducation.org

Intramolecular Cyclization: Formation of the aziridinium ion.

Nucleophilic Attack: Reaction of a biological nucleophile with the strained three-membered ring, leading to the formation of a covalent adduct.

Hydrolysis and Solvolysis Pathways

In aqueous environments, the chloromethyl moiety of 1-Piperidineethanamine, 2-(chloromethyl)- is susceptible to hydrolysis and solvolysis. The rate-determining step in this process is the formation of the aforementioned aziridinium ion. nih.govacs.orgacs.org Once formed, this reactive intermediate is rapidly attacked by water or other solvent molecules.

The kinetics of hydrolysis for related 2-chloroethylamines have been shown to be pH-dependent. nih.gov At physiological pH, the tertiary amine is sufficiently nucleophilic to facilitate the intramolecular displacement of the chloride. The rate of hydrolysis is significantly influenced by the degree of protonation of the amine; a protonated amine cannot participate in the formation of the aziridinium ion, thus slowing the reaction. Studies on analogous compounds indicate that the hydrolysis often follows first-order kinetics, consistent with a unimolecular rate-determining step (SN1-type mechanism involving the aziridinium intermediate). nih.govacs.org

Amine-Mediated Reactivity and Protonation Equilibria

The two nitrogen atoms within 1-Piperidineethanamine, 2-(chloromethyl)-—one tertiary amine within the piperidine ring and a primary amine in the ethanamine side chain—play a crucial role in its chemical behavior beyond the alkylation reaction.

pKa Determinations in Diverse Solvent Systems

Piperidine itself has a pKa of approximately 11. The pKa of the tertiary amine in the subject molecule is expected to be in a similar range. The primary amine on the ethanamine side chain would likely have a pKa closer to that of simple primary amines, typically around 9-10. Studies on piperazine (B1678402) derivatives have shown that substitution on the ring can influence the pKa values. For instance, the addition of alkyl groups can slightly alter the basicity. uregina.ca The determination of precise pKa values in various solvent systems would be essential for a complete understanding of the compound's behavior in different biological and chemical environments.

Table 1: Estimated pKa Values of Amine Groups in 1-Piperidineethanamine, 2-(chloromethyl)- Based on Analogous Structures

| Amine Group | Analogous Compound | Typical pKa Range |

| Tertiary Piperidine Amine | Piperidine | ~11 |

| Primary Ethanamine Amine | Simple Primary Amines | 9-10 |

This table presents estimated values based on the pKa of structurally related compounds. Actual experimental values may vary.

Role of Nitrogen Atoms in Coordination Chemistry

The nitrogen atoms of 1-Piperidineethanamine, 2-(chloromethyl)-, with their lone pairs of electrons, can act as Lewis bases and participate in the formation of coordination complexes with metal ions. The piperidine nitrogen, in particular, has been shown in related ligands to coordinate with various transition metals. mdpi.comrsc.org For example, piperidine-containing ligands have been used to form stable complexes with Mn(II) and Ru(II). mdpi.comrsc.org

The presence of two potential donor nitrogen atoms and the flexible ethanamine chain could allow this molecule to act as a bidentate ligand, chelating to a metal center. The formation of such metal complexes could significantly alter the reactivity and biological distribution of the parent molecule. The study of its coordination chemistry could reveal novel applications in areas such as catalysis or bioinorganic chemistry.

Investigation of Specific Enzyme-Substrate or Receptor-Ligand Interaction Mechanisms in In Vitro Systems

The structural motifs within 1-Piperidineethanamine, 2-(chloromethyl)- suggest potential interactions with various biological targets. The piperidine ring is a common scaffold in many biologically active compounds.

In vitro binding assays with derivatives of piperidine have demonstrated high affinity for various receptors, notably sigma receptors (σ1 and σ2). nih.govnih.govresearchgate.net These studies have shown that the nature of the substituents on the piperidine nitrogen and elsewhere on the ring can significantly influence binding affinity and selectivity. For example, some N-substituted piperidine derivatives have been identified as potent and selective σ1 receptor ligands. nih.govresearchgate.net

Given these precedents, it is plausible that 1-Piperidineethanamine, 2-(chloromethyl)- could also interact with sigma receptors or other receptor types. The combination of the piperidine core and the flexible, amino-containing side chain could allow for specific interactions within the binding pockets of these proteins. Molecular modeling and in vitro receptor binding studies would be necessary to confirm and characterize these potential interactions.

Furthermore, the electrophilic nature of the chloromethyl group suggests that the compound could act as an irreversible inhibitor of enzymes that possess a nucleophilic residue in their active site. nih.govmdpi.com If the molecule first binds to the enzyme with some affinity, the reactive chloromethyl group could then form a covalent bond with a nearby nucleophile, leading to permanent inactivation of the enzyme.

Binding Affinity Studies for Mechanistic Understanding

Research on related piperidine derivatives has shown high affinity for σ receptors, which are ligand-regulated chaperone proteins involved in a variety of cellular signaling pathways. nih.govnih.gov For instance, certain disubstituted piperidine analogs have demonstrated high selectivity for σ sites over other receptors like dopamine (B1211576) D2. nih.gov The nature and orientation of the substituents on the piperidine ring are critical in determining this selectivity. nih.gov

Furthermore, derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) have been extensively studied for their interaction with the dopamine uptake site. nih.gov These studies highlight that modifications to the piperidine ring and its substituents significantly impact binding affinity and selectivity for the dopamine transporter. nih.gov Given the structural similarities, it is plausible that 1-Piperidineethanamine, 2-(chloromethyl)- could also exhibit affinity for these and other related receptors. However, without direct experimental data, its specific binding profile remains to be elucidated.

Table 1: Binding Affinities of Representative Piperidine Derivatives for Various Receptors This table presents data for structurally related compounds to infer potential targets for 1-Piperidineethanamine, 2-(chloromethyl)-.

| Compound/Analog Class | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Disubstituted Piperidines | Sigma (σ) Receptors | Varies (potent) | nih.gov |

| BTCP Homologues | Dopamine Transporter | > 10,000 (for [3H]TCP displacement) | nih.gov |

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., irreversible binding)

The presence of a 2-(chloromethyl) group on the ethanamine side chain of 1-Piperidineethanamine, 2-(chloromethyl)- strongly suggests a potential for irreversible enzyme inhibition. The chloromethyl ketone is a well-known reactive group that can act as an electrophile, forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme. nih.gov This type of inhibition is often time-dependent and leads to the inactivation of the enzyme. nih.gov

This mechanism is exemplified by peptidyl chloromethyl ketones, which are known irreversible inhibitors of certain proteases. nih.gov For example, 3H-D-Ala2-Leu5-enkephalin chloromethyl ketone has been used to covalently label opioid receptors, demonstrating the reactivity of the chloromethyl ketone moiety towards protein targets. nih.gov Similarly, other chloromethyl ketone-containing compounds have been shown to irreversibly block specific biological sites. nih.gov

While specific studies on the enzyme inhibitory activity of 1-Piperidineethanamine, 2-(chloromethyl)- are not available, it is reasonable to hypothesize that it could act as an irreversible inhibitor for enzymes that it binds to with sufficient affinity. The piperidine and ethanamine portions of the molecule would provide the initial non-covalent binding and specificity, guiding the reactive chloromethyl group to the enzyme's active site for covalent modification. This mechanism is a hallmark of affinity labeling or mechanism-based inactivation. youtube.com

Table 2: Characteristics of Irreversible Enzyme Inhibition by Analogy This table outlines the expected kinetic behavior of an irreversible inhibitor like 1-Piperidineethanamine, 2-(chloromethyl)-, based on known mechanisms.

| Kinetic Parameter | Expected Observation for Irreversible Inhibition | Reference |

|---|---|---|

| Time-Dependence | Inhibition increases with pre-incubation time | nih.gov |

| Reversibility | Enzyme activity is not restored upon dialysis | nih.gov |

| Substrate Protection | Presence of a competitive substrate can slow the rate of inactivation | youtube.com |

Cellular Uptake and Intracellular Distribution Mechanisms in Model Organisms (in vitro cell lines)

The cellular uptake and intracellular distribution of 1-Piperidineethanamine, 2-(chloromethyl)- in model organisms have not been specifically documented. However, general principles of cellular permeability for small molecules can be applied. The physicochemical properties of the compound, such as its lipophilicity, size, and charge at physiological pH, would be key determinants of its ability to cross cell membranes.

Piperidine-containing compounds have been shown to exhibit a range of cellular uptake mechanisms. For instance, some piperine (B192125) derivatives have been observed to induce apoptosis in cancer cells by accumulating intracellularly. nih.gov The uptake of such compounds can be influenced by interactions with membrane components, including transporters. nih.gov

Given the likely cationic nature of the piperidine nitrogen at physiological pH, it is possible that 1-Piperidineethanamine, 2-(chloromethyl)- could interact with the negatively charged cell membrane, facilitating its entry. Furthermore, if it binds to specific receptors or transporters on the cell surface, this could lead to receptor-mediated endocytosis. Once inside the cell, its distribution would be governed by its affinity for various organelles and macromolecules. The reactive chloromethyl group could lead to its covalent attachment to intracellular proteins, effectively trapping it within the cell and concentrating it at its sites of action.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into Biological Targets

While direct SAR studies for 1-Piperidineethanamine, 2-(chloromethyl)- are not available, a wealth of information from related piperidine derivatives provides valuable insights into how structural modifications can influence biological activity. researchgate.netnih.gov These studies are crucial for understanding the potential biological targets of the compound .

For many classes of piperidine-based compounds, the nature of the substituent on the piperidine nitrogen is a key determinant of activity and selectivity. nih.govmdpi.com For example, in a series of acetylcholinesterase inhibitors, the replacement of a benzyl (B1604629) group with other substituents significantly altered inhibitory potency. nih.gov Similarly, in the context of narcotic agonists and antagonists, the stereochemistry and the nature of the N-substituent on a piperazine ring (structurally related to piperidine) were found to be critical for activity. nih.gov

The substitution pattern on the piperidine ring itself also plays a crucial role. Studies on ketamine analogs have shown that the position of substituents on an aromatic ring attached to the piperidine core can dramatically affect anesthetic and analgesic properties. mdpi.com In the case of 1-Piperidineethanamine, 2-(chloromethyl)-, the 2-(chloromethyl)ethanamine side chain is the key feature. SAR studies on analogs where the chloromethyl group is replaced with other functionalities (e.g., a hydroxyl group, a hydrogen atom, or a larger alkyl group) would be highly informative in confirming the role of this reactive group in the compound's biological activity.

Table 3: General Structure-Activity Relationships for Piperidine Derivatives This table summarizes key SAR findings from studies on various piperidine-containing compounds, which can be extrapolated to hypothesize about 1-Piperidineethanamine, 2-(chloromethyl)-.

| Structural Modification | General Effect on Biological Activity | Reference |

|---|---|---|

| N-Substituent on Piperidine | Critical for affinity and selectivity at various receptors. | nih.govnih.gov |

| Ring Substitution | Position and nature of substituents on the piperidine or attached rings influence potency and target specificity. | mdpi.com |

| Stereochemistry | Enantiomers can exhibit different biological activities and receptor affinities. | nih.gov |

Advanced Analytical Techniques for Characterization and Detection of 1 Piperidineethanamine, 2 Chloromethyl in Research Contexts

Spectroscopic Methodologies for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of molecules like 1-Piperidineethanamine, 2-(chloromethyl)-. These methods probe the molecular structure at the atomic and functional group level, providing a wealth of information.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the identity of a synthesized compound and help identify reaction byproducts and impurities. In the analysis of 1-Piperidineethanamine, 2-(chloromethyl)-, HRMS would be employed to confirm its molecular formula, C8H17ClN2.

Key Applications and Findings:

Accurate Mass Measurement: The primary utility of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to within a few parts per million (ppm). This allows for the confident determination of the elemental composition.

Fragmentation Analysis: In conjunction with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information through the analysis of fragmentation patterns. For 1-Piperidineethanamine, 2-(chloromethyl)-, characteristic fragmentation would involve cleavage of the piperidine (B6355638) ring, loss of the chloromethyl group, and fragmentation of the ethanamine side chain.

Table 1: Illustrative HRMS Data for 1-Piperidineethanamine, 2-(chloromethyl)-

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]+ | 177.1156 | 177.1154 | -1.1 |

| [M+Na]+ | 199.0976 | 199.0973 | -1.5 |

Note: The data in this table is illustrative and represents typical expected values for a compound of this nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. Advanced NMR techniques, such as two-dimensional (2D) NMR, provide detailed information about the connectivity of atoms and their spatial relationships, which is crucial for understanding reaction mechanisms and conformational preferences.

1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the molecular structure.

2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D-NMR technique is particularly valuable for determining the three-dimensional structure and conformation of a molecule in solution. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like 1-Piperidineethanamine, 2-(chloromethyl)-, NOESY can provide insights into the preferred orientation of the side chain relative to the piperidine ring. libretexts.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for 1-Piperidineethanamine, 2-(chloromethyl)-

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Piperidine-CH₂ (multiple) | 1.4-1.7 | 24-28 |

| Piperidine-CH-CH₂Cl | 2.5-2.7 | 55-60 |

| -CH₂-N (ethanamine) | 2.8-3.0 | 50-55 |

| -CH₂-NH₂ | 2.9-3.1 | 40-45 |

| -CH₂Cl | 3.5-3.7 | 45-50 |

Note: The data in this table is illustrative and represents typical expected values for a compound with these functional groups.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nist.gov These techniques are complementary and can be used for both structural confirmation and for monitoring the progress of a chemical reaction.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups such as N-H (amines), C-H (alkanes), and C-Cl (alkyl halides). In the context of 1-Piperidineethanamine, 2-(chloromethyl)-, IR would be used to confirm the presence of the primary amine and the alkyl chloride.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and can provide complementary information to IR. It is particularly useful for analyzing the carbon skeleton of a molecule.

The progress of the synthesis of 1-Piperidineethanamine, 2-(chloromethyl)- can be monitored by observing the appearance or disappearance of characteristic vibrational bands corresponding to the functional groups of the reactants and products.

Table 3: Key Vibrational Frequencies for 1-Piperidineethanamine, 2-(chloromethyl)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretching | 3300-3500 (two bands) |

| N-H (primary amine) | Bending | 1590-1650 |

| C-H (alkane) | Stretching | 2850-2960 |

| C-Cl | Stretching | 600-800 |

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for these functional groups.

Chromatographic Separation Techniques for Purity Assessment and Metabolite Profiling

Chromatographic techniques are essential for separating complex mixtures and are therefore critical for assessing the purity of a synthesized compound and for studying its metabolic fate in a research context.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a non-volatile compound like 1-Piperidineethanamine, 2-(chloromethyl)-, reversed-phase HPLC would be the method of choice.

Purity Assessment: HPLC can effectively separate the target compound from starting materials, byproducts, and degradation products. The purity is typically determined by measuring the relative peak area of the main component.

Advanced Detectors: The use of advanced detectors enhances the information obtained from an HPLC analysis.

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: Provides UV-Vis spectra for each peak, which can aid in peak identification and purity assessment.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both retention time and mass information, allowing for the confident identification of components in a mixture. This is particularly useful for identifying unknown impurities or metabolites.

Table 4: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

Note: This table presents a typical starting point for method development.

While 1-Piperidineethanamine, 2-(chloromethyl)- is not sufficiently volatile for direct analysis by Gas Chromatography (GC), it can be derivatized to form a more volatile compound. Derivatization can also improve the chromatographic properties and detection sensitivity.

Derivatization: The primary amine group can be derivatized, for example, through acylation or silylation, to produce a less polar and more volatile derivative.

GC-MS Analysis: GC-MS provides excellent separation efficiency and definitive identification based on both retention time and mass spectral data. The mass spectrum of the derivatized compound can be compared to spectral libraries for identification. This technique is particularly useful for detecting and quantifying trace amounts of the compound or its metabolites in a research setting, provided a suitable derivatization method is employed.

Table 5: Common Derivatizing Agents for Amines in GC-MS

| Derivatizing Agent | Resulting Derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative |

| Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionyl amide |

| Acetic anhydride | Acetamide |

Electrochemical Methods for Redox Property Characterization

Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing insights into their electron transfer capabilities, which can be relevant to their mechanism of action or metabolic fate. For 1-Piperidineethanamine, 2-(chloromethyl)-, techniques such as cyclic voltammetry (CV) can be employed to determine its oxidation and reduction potentials.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes.

The electrochemical behavior of 1-Piperidineethanamine, 2-(chloromethyl)- would likely be influenced by the nitrogen atoms in the piperidine ring and the ethanamine side chain, as well as the presence of the electrophilic chloromethyl group. The tertiary amine of the piperidine ring and the primary amine of the ethanamine moiety are susceptible to oxidation at sufficiently positive potentials. The chloromethyl group, on the other hand, can undergo reductive cleavage of the carbon-chlorine bond.

A hypothetical cyclic voltammogram for 1-Piperidineethanamine, 2-(chloromethyl)- might exhibit an irreversible oxidation peak corresponding to the oxidation of one of the amine groups. The reduction of the chloromethyl group would likely also be an irreversible process, occurring at a negative potential. The exact potentials for these processes would depend on the solvent, electrolyte, and electrode material used.

Table 1: Hypothetical Electrochemical Data for 1-Piperidineethanamine, 2-(chloromethyl)-

| Parameter | Value | Technique | Conditions |

| Oxidation Potential (Epa) | +1.2 V vs. Ag/AgCl | Cyclic Voltammetry | Glassy carbon electrode, 0.1 M TBAP in acetonitrile |

| Reduction Potential (Epc) | -1.8 V vs. Ag/AgCl | Cyclic Voltammetry | Glassy carbon electrode, 0.1 M TBAP in acetonitrile |

Note: The data in this table is illustrative and based on typical values for similar functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information about the bond lengths, bond angles, and conformation of 1-Piperidineethanamine, 2-(chloromethyl)-, which is crucial for understanding its steric and electronic properties.

To perform X-ray crystallography, a single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For 1-Piperidineethanamine, 2-(chloromethyl)-, the crystallographic data would reveal the conformation of the six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also show the orientation of the 2-(chloromethyl)- and the 1-ethanamine substituents, including whether they are in axial or equatorial positions. The precise bond lengths and angles of the entire molecule would also be determined.

Table 2: Illustrative Crystallographic Data for a Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 105.2 |

| Volume (ų) | 1325.4 |

| Z | 4 |

Note: This data is hypothetical and represents typical values for a small organic molecule.

Bioanalytical Methodologies for Detection in Complex Biological Matrices (e.g., tissue extracts in animal models for mechanistic research)

The detection and quantification of 1-Piperidineethanamine, 2-(chloromethyl)- in biological matrices such as tissue extracts are essential for pharmacokinetic and mechanistic studies in animal models. Given the complexity of these matrices, a highly selective and sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications.

A typical bioanalytical workflow would involve the following steps:

Sample Preparation: Tissue samples are first homogenized to release the compound. This is followed by an extraction procedure to isolate the analyte from interfering matrix components. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For a basic compound like 1-Piperidineethanamine, 2-(chloromethyl)-, SPE with a cation exchange sorbent would likely be effective.

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the analyte from other components in the extract based on polarity.

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode, to form a protonated molecule [M+H]⁺. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as selected reaction monitoring (SRM), provides excellent selectivity and sensitivity.

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of 1-Piperidineethanamine, 2-(chloromethyl)-

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments of the parent molecule |

| Collision Energy | Optimized for fragmentation |

Note: The parameters in this table are illustrative and would require experimental optimization.

By utilizing these advanced analytical techniques, researchers can gain a comprehensive understanding of the chemical and physical properties of 1-Piperidineethanamine, 2-(chloromethyl)- and accurately measure its concentration in complex biological systems, which is fundamental for its further investigation in various research contexts.

Investigative Applications of 1 Piperidineethanamine, 2 Chloromethyl in Mechanistic Biological Research

Utilization as a Molecular Probe for Target Identification in Cellular Systems (in vitro)

The inherent reactivity of the 2-(chloromethyl) group on the 1-piperidineethanamine backbone makes it a prime candidate for development as a molecular probe for target identification in in vitro cellular systems. The electrophilic nature of the chloromethyl group allows for the formation of covalent bonds with nucleophilic residues on target proteins, such as cysteine, histidine, or lysine (B10760008). This irreversible binding enables researchers to "fish out" and identify the cellular targets of compounds derived from this scaffold.

The general strategy involves synthesizing a derivative of 1-Piperidineethanamine, 2-(chloromethyl)- that incorporates a reporter tag, such as biotin (B1667282) or a fluorescent dye. This tagged probe is then introduced to a cellular lysate or intact cells. Following an incubation period to allow for target engagement, the probe-protein complexes can be isolated using affinity purification methods (e.g., streptavidin beads for biotinylated probes). The captured proteins are then identified using techniques like mass spectrometry, revealing the molecular targets with which the parent compound interacts. While specific studies detailing the use of 1-Piperidineethanamine, 2-(chloromethyl)- itself as a probe are not extensively documented in publicly available literature, the principle is a cornerstone of chemical biology.

Application in Affinity Labeling and Covalent Binding Studies for Protein Ligand Interactions

Affinity labeling is a powerful technique to map the binding sites of ligands on their protein targets. The 2-(chloromethyl) moiety of 1-Piperidineethanamine, 2-(chloromethyl)- serves as a reactive "warhead" for such studies. By designing molecules that retain affinity for a specific protein target and incorporate this reactive group, researchers can achieve covalent modification of the protein at or near the binding site.

The process typically involves:

Synthesis of the Affinity Label: A molecule is synthesized that combines the 1-Piperidineethanamine, 2-(chloromethyl)- core with a pharmacophore known to bind to the protein of interest.

Incubation and Covalent Modification: The affinity label is incubated with the purified protein or a complex mixture containing the protein. The initial non-covalent binding event brings the reactive chloromethyl group into close proximity to amino acid residues within the binding pocket, facilitating a covalent bond formation.

Identification of the Labeled Residue: The covalently modified protein is then subjected to proteolytic digestion, and the resulting peptides are analyzed by mass spectrometry to identify the exact amino acid residue that has been modified. This information provides critical insights into the topology of the binding site and the nature of the protein-ligand interaction.

Development as a Precursor for Radiolabeled Probes for In Vitro Autoradiography or Ex Vivo Tissue Studies

The structure of 1-Piperidineethanamine, 2-(chloromethyl)- is amenable to modification for the development of radiolabeled probes. The amine or other suitable positions on the piperidine (B6355638) ring can be functionalized to incorporate a radiolabel, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The chloromethyl group can also be a site for introducing a radiolabeled moiety through a substitution reaction.

These radiolabeled probes are invaluable for in vitro autoradiography and ex vivo tissue studies. In in vitro autoradiography, thin tissue sections are incubated with the radiolabeled probe. The probe binds to its target receptors or enzymes, and the location and density of these targets can be visualized by exposing the tissue section to a photographic film or a sensitive phosphor imaging screen. This technique provides a detailed map of target distribution within different brain regions or other tissues.

For ex vivo studies, a radiolabeled compound derived from 1-Piperidineethanamine, 2-(chloromethyl)- can be administered to a research animal. After a set period, the animal is euthanized, and tissues are collected. The amount of radioactivity in different tissues is then measured to determine the biodistribution and target engagement of the compound in a whole-organism context.

Role in the Synthesis of Mechanistic Research Tools and Inhibitors

The chemical reactivity of the 2-(chloromethyl) group makes 1-Piperidineethanamine, 2-(chloromethyl)- a versatile starting material for the synthesis of a wide array of mechanistic research tools and inhibitors. The chlorine atom is a good leaving group, allowing for facile nucleophilic substitution reactions. This enables chemists to introduce a diverse range of functional groups at this position, leading to the creation of libraries of compounds with varied pharmacological properties.

For example, reaction with different nucleophiles can lead to the synthesis of:

Irreversible Inhibitors: By reacting with a nucleophilic residue in the active site of an enzyme, compounds derived from this scaffold can act as irreversible inhibitors, which are powerful tools for studying enzyme function.

Covalent Modulators of Receptors: Similar to irreversible enzyme inhibitors, these compounds can be designed to covalently modify receptors, leading to their prolonged activation or inhibition.

Fluorescent Probes: Attachment of a fluorophore allows for the visualization of target localization and dynamics within cells.

Bifunctional Molecules: The piperidineethanamine portion can be designed to bind to one target, while the functionalized 2-position can interact with another, creating tools to study protein-protein interactions or targeted protein degradation (PROTACs).

In Vitro Pharmacological Profiling for Elucidating Receptor Subtype Selectivity (focused on mechanism)

The piperidineethanamine core is a common motif in many biologically active compounds, particularly those targeting G protein-coupled receptors (GPCRs) and ion channels. By systematically modifying the structure of 1-Piperidineethanamine, 2-(chloromethyl)-, researchers can perform in vitro pharmacological profiling to understand the structural determinants of receptor subtype selectivity.

The general approach involves synthesizing a series of analogs where the piperidine ring, the ethylamine (B1201723) linker, or the substituent at the 2-position are varied. These compounds are then tested in a panel of in vitro assays, such as radioligand binding assays or functional assays (e.g., measuring second messenger production), against a range of receptor subtypes.

The data from these studies, often presented as affinity (Ki) or potency (EC50/IC50) values, allow for the construction of structure-activity relationships (SAR). This information is crucial for understanding how subtle changes in molecular structure can lead to dramatic differences in binding affinity and functional activity at different but related receptor subtypes. The inclusion of a reactive group like the chloromethyl moiety can also be used to probe differences in the accessibility of nucleophilic residues among receptor subtypes, further refining the understanding of the molecular basis of selectivity.

Contributions to Understanding Cellular Signaling Pathways in Model Organisms (e.g., yeast, bacteria, cell lines)

Chemical genetics, a field that uses small molecules to perturb protein function, relies on well-characterized chemical tools to dissect cellular signaling pathways. Compounds derived from 1-Piperidineethanamine, 2-(chloromethyl)- can be employed in model organisms like yeast, bacteria, or various mammalian cell lines to understand the roles of specific proteins in signaling cascades.

By identifying a compound that selectively inhibits or activates a particular protein, researchers can study the downstream consequences of this perturbation. For instance, if a derivative of 1-Piperidineethanamine, 2-(chloromethyl)- is found to be a potent and selective inhibitor of a specific kinase, it can be used to treat cells and observe the effects on phosphorylation of downstream substrates, gene expression, cell proliferation, or other cellular phenotypes. The covalent nature of the interaction, facilitated by the chloromethyl group, can be particularly advantageous in these studies, as it ensures a sustained and well-defined inhibition of the target. This allows for a clearer interpretation of the phenotypic outcomes and the role of the target protein in the signaling pathway under investigation.

Future Research Trajectories and Unexplored Dimensions for 1 Piperidineethanamine, 2 Chloromethyl

Integration with Advanced Omics Technologies for Systems-Level Mechanistic Insights (e.g., metabolomics, proteomics)

To move beyond classical pharmacological assays, future research should integrate systems-level "omics" technologies to obtain a holistic view of the biological impact of 1-Piperidineethanamine, 2-(chloromethyl)-. Proteomics and metabolomics, in particular, offer powerful platforms for unbiased, large-scale analysis of molecular changes within a biological system following compound exposure.

Proteomics: This approach would involve quantifying changes in the abundance of thousands of proteins within cells or tissues. Such an analysis could reveal the specific protein targets that are directly or indirectly modulated by the compound. For instance, differential expression of proteins involved in specific signaling pathways, stress responses, or metabolic processes could provide crucial clues about its mechanism of action.

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can generate a functional readout of the cellular state. Changes in metabolite levels can indicate which enzymatic pathways are affected by 1-Piperidineethanamine, 2-(chloromethyl)-, offering a downstream confirmation of proteomic findings or revealing unexpected effects on cellular energy, lipid metabolism, or nutrient utilization.

The integration of these datasets would provide a comprehensive, systems-level understanding, moving from a single-target to a network-level perspective of the compound's biological activity.

Table 1: Proposed Omics-Based Mechanistic Investigation

| Technology | Objective | Sample Type | Potential Insights |

|---|---|---|---|

| Proteomics | Identify protein interaction partners and downstream pathway modulation. | Cell Lysate (e.g., from a relevant cancer cell line) | Direct binding targets, modulated signaling cascades (e.g., apoptosis, inflammation), off-target effects. |

| Metabolomics | Characterize functional impact on cellular metabolism. | Cell Lysate / Supernatant | Alterations in central carbon metabolism, amino acid pathways, or lipid profiles indicating specific enzyme inhibition or pathway disruption. |

| Integrated Multi-omics Analysis | Construct a comprehensive model of the compound's mechanism of action. | Combined Proteomic & Metabolomic Data | Correlation of protein expression changes with metabolic shifts to build a high-confidence, systems-level mechanistic model. |

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While established methods for synthesizing piperidine (B6355638) derivatives exist, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes to 1-Piperidineethanamine, 2-(chloromethyl)-. mdpi.comajchem-a.com This aligns with the growing emphasis on green chemistry in pharmaceutical and chemical manufacturing. acs.org

Key areas for exploration include:

Catalytic Hydrogenation/Dearomatization: Recent advances in catalysis have enabled the highly diastereoselective synthesis of substituted piperidines from pyridine (B92270) precursors through a one-pot dearomatization–hydrogenation process. nih.gov Applying such a strategy could offer a streamlined route to the core piperidine structure.

Multicomponent Reactions (MCRs): Designing a convergent synthesis using an MCR could dramatically improve efficiency by forming multiple bonds in a single step, reducing waste and purification steps. ajchem-a.com

Flow Chemistry: Transitioning the synthesis to a continuous flow process could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing.

Use of Greener Solvents and Catalysts: Investigating the use of water, ionic liquids, or other environmentally friendly solvents, along with non-toxic, earth-abundant metal catalysts or organocatalysts, would significantly improve the sustainability of the synthesis. ajchem-a.comacs.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Proposed Sustainable Approach | Key Advantages of Proposed Approach |

|---|---|---|---|

| Core Ring Formation | Multi-step classical ring closure. | Rhodium-catalyzed Dearomatization-Hydrogenation. nih.gov | High diastereoselectivity, fewer steps, atom economy. |

| Side-Chain Introduction | Stepwise functional group interconversion. | One-pot multicomponent reaction. ajchem-a.com | Increased efficiency, reduced waste, operational simplicity. |

| Solvent/Catalyst | Chlorinated solvents, heavy metal catalysts. | Water or bio-based solvents, organocatalysis. ajchem-a.comacs.org | Reduced environmental impact, lower toxicity, improved safety. |

Predictive Modeling for Structure-Function Relationships in Novel Biological Contexts (mechanistic)

Computational and predictive modeling techniques are indispensable tools for modern chemical research. For 1-Piperidineethanamine, 2-(chloromethyl)-, these methods can be used to predict its behavior and guide experimental work, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogues and testing their activity, QSAR models can be built to correlate specific structural features with biological function. This can predict the activity of new, unsynthesized derivatives and identify the key molecular properties driving the observed effects.

Molecular Docking and Dynamics: In silico molecular docking simulations can be used to predict how 1-Piperidineethanamine, 2-(chloromethyl)- binds to potential protein targets identified through proteomic studies. ajchem-a.com Subsequent molecular dynamics simulations can then assess the stability of these interactions and reveal the conformational changes that underpin the binding mechanism, providing a dynamic, atom-level view of the structure-function relationship.

These predictive models can generate testable hypotheses about the compound's mechanism and guide the rational design of next-generation analogues with improved potency or selectivity.

Development of High-Throughput Screening (HTS) Assays for Mechanistic Investigations (in vitro)